3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-]: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-], often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole product .
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives .
Scientific Research Applications
Chemistry: Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their roles in cell signaling and metabolism. They are also used as probes to study enzyme activities and protein interactions .
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. They are being investigated for their potential as therapeutic agents .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, fragrances, and agrochemicals. They are also used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-] involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activities and signal transduction pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-Methyl-1H-Indole-3-carboxamide
- 1-Methylindole-3-carboxaldehyde
- 3-Methylindole (Skatole)
Comparison: 1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
618404-33-4 |
---|---|
Molecular Formula |
C26H24N2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C26H24N2/c1-16-12-14-19(15-13-16)26(24-17(2)27-22-10-6-4-8-20(22)24)25-18(3)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3 |
InChI Key |
LMFLBIAFVNWCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.